![molecular formula C10H10Cl2O3S B1363861 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one CAS No. 336195-38-1](/img/structure/B1363861.png)
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one
描述
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research applications. It is a potent inhibitor of chloride channels, which are important for the regulation of various physiological functions in the body. The purpose of
作用机制
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one inhibits chloride channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, preventing chloride ions from passing through. 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to be a non-competitive inhibitor, meaning that it does not compete with chloride ions for binding to the channel.
生化和生理效应
The inhibition of chloride channels by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has various biochemical and physiological effects. For example, inhibition of CFTR by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to reduce fluid secretion in the airways, which is beneficial for treating cystic fibrosis. Inhibition of VRAC by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to reduce cell migration and induce apoptosis in cancer cells. However, the inhibition of chloride channels by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one can also have negative effects, such as reducing the ability of cells to regulate their volume and disrupting ion homeostasis.
实验室实验的优点和局限性
One advantage of using 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one in lab experiments is its potency as a chloride channel inhibitor. 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to be a more potent inhibitor than other commonly used inhibitors such as NPPB and DPC. However, 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one also has limitations, such as its non-specificity for certain chloride channels and its potential to affect other cellular processes.
未来方向
There are many future directions for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one research. One area of interest is the development of more specific and selective chloride channel inhibitors. Another area of interest is the investigation of the role of chloride channels in various diseases and disorders, such as cancer, cystic fibrosis, and epilepsy. Additionally, the use of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
科学研究应用
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been used in a variety of scientific research applications, including investigating the role of chloride channels in cellular physiology and pathology. It has been shown to inhibit various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has also been used to study the effects of chloride channel inhibition on cell migration, apoptosis, and autophagy.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)sulfonylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEDEKLRGULQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366285 | |
| Record name | 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one | |
CAS RN |
336195-38-1 | |
| Record name | 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[(2-Naphthyloxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363780.png)
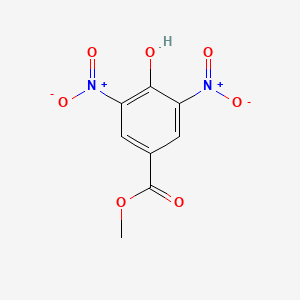
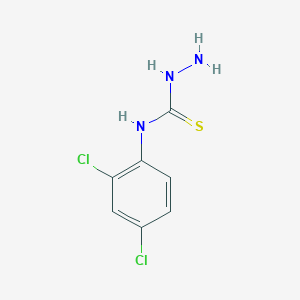
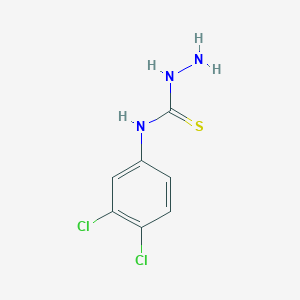
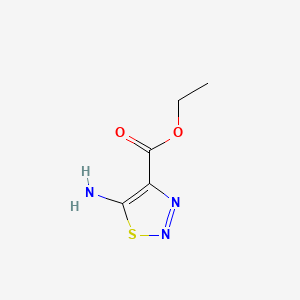
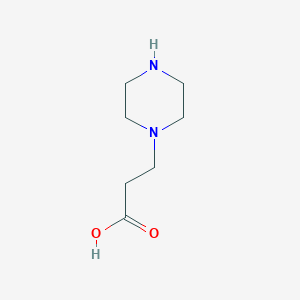
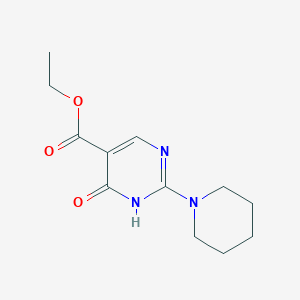
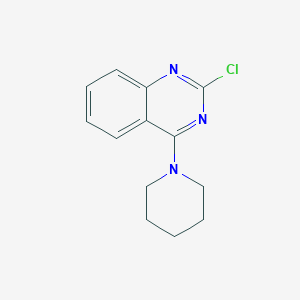
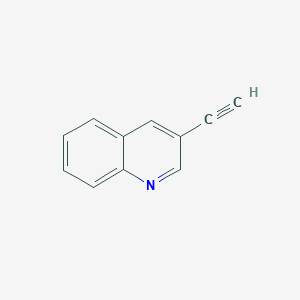
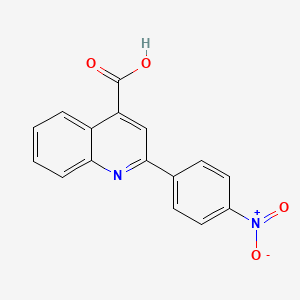
![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
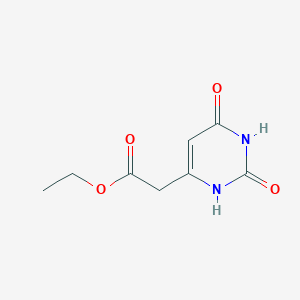
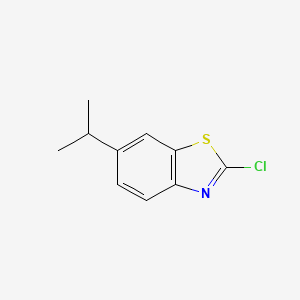
![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)